Dimethallyl ether

Description

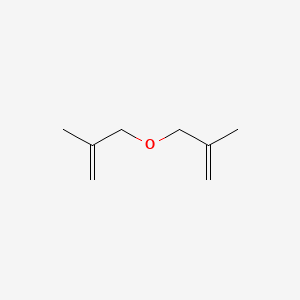

Dimethallyl ether (DMAE), a branched ether containing two methallyl (2-methylallyl) groups, is a versatile compound in organic synthesis. It serves as a precursor in enantioselective alkylation reactions, particularly in the formation of quaternary stereocenters. For instance, dimethallyl carbonate (a derivative) has been employed in catalytic enantioselective alkylations, producing quaternary ketones with up to 91% enantiomeric excess (ee) under optimized conditions . DMAE’s reactivity stems from its ability to act as an allyl fragment donor, enabling the construction of complex molecular architectures in asymmetric catalysis .

Properties

CAS No. |

628-56-8 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

2-methyl-3-(2-methylprop-2-enoxy)prop-1-ene |

InChI |

InChI=1S/C8H14O/c1-7(2)5-9-6-8(3)4/h1,3,5-6H2,2,4H3 |

InChI Key |

XMHDLKFMJMNOAX-UHFFFAOYSA-N |

SMILES |

CC(=C)COCC(=C)C |

Canonical SMILES |

CC(=C)COCC(=C)C |

Other CAS No. |

628-56-8 |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

AME undergoes oxidation to form aldehydes and ketones. Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) . For example, calcium hypochlorite in aqueous acetonitrile with acetic acid selectively oxidizes secondary methyl ethers to ketones under mild conditions .

Table 2: Oxidation Products and Conditions

| Reagent | Products | Yield Range | Conditions |

|---|---|---|---|

| KMnO₄ | Aldehydes/ketones | 70–98% | Aqueous, acidic |

| Ca(OCl)₂ (CH₃COOH) | Ketones | 68–98% | 0°C, aqueous acetonitrile |

Reduction Reactions

Reduction of AME typically employs hydrogen gas (H₂) with catalysts like nickel or rhodium to yield alcohols. For example, secondary methyl ethers are reduced to alcohols using stoichiometric hydrogenation, though competing side reactions (e.g., hydrolysis) may occur .

Table 3: Reduction Pathways

| Catalyst | Products | Reaction Conditions |

|---|---|---|

| Ni | Alcohols | H₂, elevated temperature |

| Rh | Alcohols | H₂, controlled pressure |

Substitution Reactions

AME participates in nucleophilic substitution , where the ether oxygen facilitates the replacement of allyl/methallyl groups. Common reagents include sodium hydroxide (NaOH) and lithium aluminum hydride (LiAlH₄) . Redox strategies in α-tertiary ether synthesis also leverage radical intermediates to enable substitution, as seen in electrochemical methods .

Table 4: Substitution Reagents and Outcomes

| Reagent | Reaction Type | Products |

|---|---|---|

| NaOH | SN2 substitution | Substituted ethers/alcohols |

| LiAlH₄ | SN1 substitution | Alcohols |

Comparison with Similar Compounds

Structural Differences :

- DMAE : Contains two methallyl groups (C=C-CH2-O-CH2-C=C).

This compound vs. Dichloromethyl Methyl Ether

Reactivity :

- DMAE participates in C–C bond-forming reactions, while dichloromethyl methyl ether is a chlorinating agent for sugars and amino acids .

This compound vs. Crown Ethers

Structural Features :

- DMAE : Linear, flexible allyl ether.

- Crown Ethers : Macrocyclic polyethers with selective ion-binding cavities (e.g., 18-crown-6 for K+ binding) .

Key Research Findings and Industrial Potential

- Catalytic Performance: DMAE-based reactions achieve >90% ee in quaternary ketone synthesis, rivaling allyl enol carbonates .

- Thermodynamic Stability : Unlike DME, DMAE’s allyl groups enhance reactivity in C–C bond formation but reduce thermal stability .

- Industrial Relevance : DME dominates in fuel additives (e.g., polyoxymethylene ethers for clean diesel), while DMAE remains niche in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.